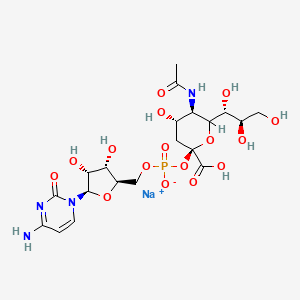
CMP-NeuAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-monophospho-N-acetylneuraminic acid (CMP-NeuAc) is an essential sugar nucleotide involved in the biosynthesis of sialic acid and its conjugates. Sialic acids are crucial components of glycoconjugates, playing significant roles in various biological processes such as cell recognition, viral infection, and toxin binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
CMP-NeuAc is synthesized through the enzymatic reaction of N-acetylneuraminic acid (NeuAc) with cytidine triphosphate (CTP) catalyzed by this compound synthetase. The reaction conditions typically involve the presence of NeuAc aldolase and this compound synthetase, which are co-expressed in a single strain to facilitate the production .
Industrial Production Methods
Large-scale production of this compound can be achieved using a biosynthetic pathway engineered microorganism. This method employs N-acetylmannosamine, excess pyruvate, and CTP to produce this compound efficiently and economically .
Chemical Reactions Analysis
Types of Reactions
CMP-NeuAc undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: This compound hydroxylase is used as a reagent for the oxidation reaction.
Substitution: Sialyltransferases are commonly used for substitution reactions, transferring sialic acid from this compound to acceptors.
Major Products Formed
Oxidation: CMP-N-glycolylneuraminic acid (CMP-NeuGc).
Substitution: Various sialylated oligosaccharides and glycoconjugates.
Scientific Research Applications
CMP-NeuAc has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of sialylated oligosaccharides and glycoconjugates.
Biology: Plays a role in cell recognition, viral infection, and toxin binding.
Medicine: Involved in the development of influenza inhibitors and markers for various disorders.
Industry: Utilized in the large-scale production of sialic acid-derived oligosaccharides.
Mechanism of Action
CMP-NeuAc exerts its effects by serving as the activated sugar donor for sialyltransferases, which transfer sialic acid to acceptors or growing oligosaccharide chains. This process is crucial for the formation of sialylated glycoconjugates involved in cell-cell adhesion, intracellular signaling, and regulation of glycoprotein stability .
Comparison with Similar Compounds
CMP-NeuAc is unique compared to other similar compounds due to its specific role as an activated sugar donor for sialyltransferases. Similar compounds include:
CMP-N-glycolylneuraminic acid (CMP-NeuGc): Formed by the oxidation of this compound.
N-acetylneuraminic acid (NeuAc): The precursor of this compound.
N-glycolylneuraminic acid (NeuGc): A derivative of NeuAc.
This compound stands out due to its critical function in the biosynthesis of sialic acid and its conjugates, making it indispensable in various biological and industrial processes .
Properties
Molecular Formula |
C20H30N4NaO16P |
|---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
sodium;[(2R,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16?,17+,20+;/m0./s1 |
InChI Key |
VFRHSOGUONIUOR-CTFMUGKASA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















